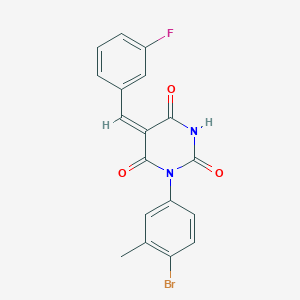![molecular formula C16H26N2O3 B5165723 2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5165723.png)
2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of 2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be conducted using halogenated compounds and appropriate nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to modulate pharmacokinetic properties, which can enhance the efficacy of the drug . The compound may interact with neurotransmitter receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanol: This compound shares a similar structure but lacks the piperazine ring, which may result in different biological activities.
Vanillyl methyl ketone: Another structurally related compound, but with different functional groups that can lead to distinct chemical properties.
The uniqueness of this compound lies in its combination of the piperazine ring and the ethoxy-methoxyphenyl group, which can impart specific biological and chemical properties .
Properties
IUPAC Name |
2-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-21-16-12-14(4-5-15(16)20-2)13-18-8-6-17(7-9-18)10-11-19/h4-5,12,19H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNDPNUZZUWPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5165640.png)
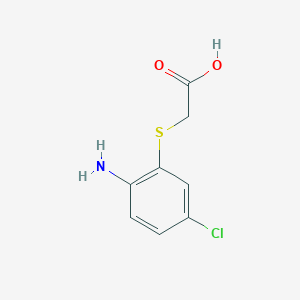
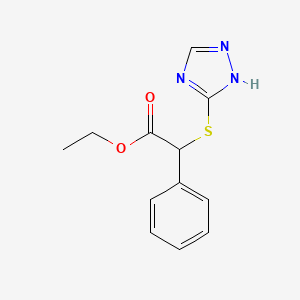
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B5165666.png)
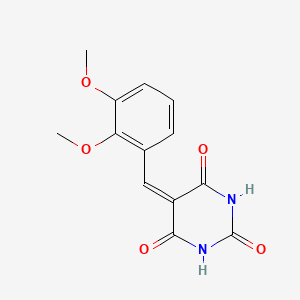
![N-[(2,5-dimethoxyphenyl)methyl]-1H-indazol-6-amine](/img/structure/B5165684.png)
![2,3-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5165692.png)
![3-[(3-Fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5165699.png)
![5-Acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5165707.png)
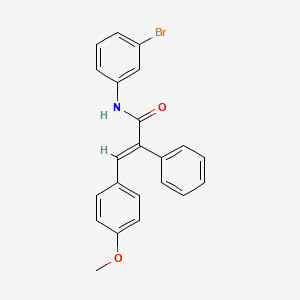
![N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B5165714.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5165725.png)
![(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5165731.png)
